molecular formula C34H38N4O4 B2616480 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 866346-13-6

4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

カタログ番号: B2616480
CAS番号: 866346-13-6
分子量: 566.702
InChIキー: DRKBYCBYUPIZNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazolinone derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core modified with a 2-((2,6-dimethylphenyl)amino)-2-oxoethyl group at position 1 and a cyclohexanecarboxamide-phenethyl moiety at position 2. The quinazolinone scaffold is widely recognized for its role in kinase inhibition (e.g., EGFR/HER2) and carbonic anhydrase (CA) modulation . The 2,6-dimethylphenyl group likely enhances steric bulk and lipophilicity, while the cyclohexanecarboxamide-phenethyl chain contributes to improved metabolic stability and membrane permeability compared to simpler alkyl or sulfonamide substituents .

特性

CAS番号

866346-13-6

分子式

C34H38N4O4

分子量

566.702

IUPAC名

4-[[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C34H38N4O4/c1-23-9-8-10-24(2)31(23)36-30(39)22-37-29-14-7-6-13-28(29)33(41)38(34(37)42)21-26-15-17-27(18-16-26)32(40)35-20-19-25-11-4-3-5-12-25/h3-14,26-27H,15-22H2,1-2H3,(H,35,40)(H,36,39)

InChIキー

DRKBYCBYUPIZNY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5

溶解性

not available

製品の起源

United States

生物活性

The compound 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O5C_{24}H_{30}N_{4}O_{5}, with a molecular weight of approximately 446.54 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, a series of quinazoline-pyrimidine hybrids demonstrated significant antiproliferative activity against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The most potent compound in this series exhibited an IC50 value of 5.9 µM against A549 cells, outperforming standard chemotherapeutics like Cisplatin .

The proposed mechanism of action for compounds similar to the one often involves:

  • Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
  • Targeting specific pathways : Such as those involving Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation and is often overexpressed in cancers .

Anti-HIV Activity

While the specific compound has not been directly tested for anti-HIV activity, related compounds have shown promise in inhibiting HIV replication. For instance, derivatives based on similar scaffolds have been evaluated for their effects on HIV strains in vitro, suggesting a potential avenue for further investigation .

Case Studies and Research Findings

StudyFindings
Quinazoline Derivatives Significant antiproliferative effects observed in A549 cells with IC50 values as low as 5.9 µM .
Mechanistic Insights Induction of apoptosis was confirmed through Annexin V assays showing increased early and late apoptotic cells at higher concentrations .
HIV Replication Inhibition Related compounds demonstrated effective inhibition against HIV strains in cultured cells, indicating potential antiviral properties .

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide exhibit anticancer properties. For instance, derivatives of quinazoline have been studied for their ability to inhibit specific kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1) . This compound's structure allows it to potentially target similar pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes associated with inflammatory processes and cancer. It may act on cyclooxygenase enzymes (COX), which are critical in mediating inflammation and pain . Inhibitors of COX enzymes are essential in developing anti-inflammatory drugs.

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of quinazoline compounds demonstrated that modifications to the quinazoline core could enhance biological activity against cancer cell lines. The synthesized compounds showed promising results in inhibiting cell proliferation in vitro .

Pharmacological Studies

In pharmacological assessments, compounds similar to 4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide were tested for their effects on lipid peroxidation and enzyme inhibition. Results indicated significant anti-lipid peroxidation activity, suggesting potential use in oxidative stress-related conditions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological distinctions:

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Quinazolinone 2,6-Dimethylphenylamino-2-oxoethyl; cyclohexanecarboxamide-phenethyl Hypothesized dual kinase inhibitor (EGFR/HER2) with enhanced lipophilicity and stability
4-(2-(4-Oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide (6) Quinazolinone p-Tolyl-thioethyl; benzenesulfonamide Potent CA inhibitor (Ki < 10 nM); sulfonamide enhances solubility but reduces half-life
Compound 4d (N-(p-tolyl)acetamide derivative) Quinazolinone p-Tolylamino-ethylthio; sulfonamide Antiproliferative activity (IC50 = 2.8 µM against MCF-7); apoptosis inducer
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazolinone 2,4-Dichlorophenylmethyl; acetamide Anticonvulsant (ED50 = 45 mg/kg in MES test); dichlorophenyl enhances CNS penetration
8a (Piperazine-linked acetamide) Quinazolinone 2-Chlorophenylpiperazine; phenoxymethyl Anticonvulsant (ED50 = 32 mg/kg); piperazine improves bioavailability
4-[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)quinazolin-3(4H)-yl]-N-(2-phenethyl)butanamide Quinazolinone Phenethyl-amide; butanamide In silico-predicted kinase inhibition; butanamide linker modulates binding affinity

Key Differentiators

2,6-Dimethylphenyl vs. p-tolyl/sulfonamide: The dimethylphenyl group provides steric hindrance, reducing off-target interactions with CA isoforms while maintaining kinase affinity .

Biological Activity :

  • Unlike sulfonamide-based CA inhibitors (e.g., compound 6), the target compound’s lack of a sulfonamide group may shift selectivity toward kinases (e.g., EGFR/HER2) over CA isoforms .
  • The phenethyl chain may mimic tyrosine kinase inhibitor scaffolds (e.g., gefitinib), suggesting ATP-competitive inhibition .

Synthetic Routes :

  • The target compound likely employs a chloroacetamide coupling strategy (similar to compound 4d in ) or thioether formation (as in ) for substituent attachment .

Thermodynamic and Spectral Data

  • Melting Point : Expected to exceed 250°C (cf. 257–308°C for sulfonamide analogues in –6), reflecting higher crystallinity due to the cyclohexane ring .
  • 1H-NMR: Key signals include δ 2.30 ppm (2,6-dimethylphenyl CH3), δ 7.20–7.92 ppm (quinazolinone and phenethyl aromatic protons), and δ 10.13 ppm (amide NH) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。